Lck Inhibitor

Catalog No.
S544785
CAS No.
M.F
C31H30N8O
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lck Inhibitor

Product Name

Lck Inhibitor

IUPAC Name

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one

Molecular Formula

C31H30N8O

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)

InChI Key

BHJJWVDKNXABFS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C

Solubility

Soluble in DMSO

Synonyms

TC-S 7003; TC S 7003; TCS 7003; TC-S-7003; TCS7003; TCS-7003;

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C

Description

The exact mass of the compound Lck Inhibitor is 530.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Light-Controlled Release-and-Report Inhibition

Proteolytic Targeting Chimeras (PROTACs) for Targeting LCK-driven Leukemia

Therapeutic Targeting of LCK and mTOR Signaling in T-cell Acute Lymphoblastic Leukemia

Attenuation of Lung Fibrosis via Suppression of TGF-β Production in Regulatory T-cells

Therapeutic Targeting of LCK in Rheumatoid Arthritis and Asthma

Phosphorylation & Dephosphorylation Applications

Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors are a class of compounds designed to selectively inhibit the activity of Lck, a member of the Src family of kinases. These inhibitors play a crucial role in regulating T-cell activation and signaling pathways, making them significant in immunological research and therapeutic applications. The inhibition of Lck can modulate immune responses, which is particularly relevant in conditions such as autoimmune diseases and cancer.

Lck inhibitors act by binding to the ATP-binding pocket of Lck, preventing the enzyme from transferring a phosphate group to its substrates. This disrupts the phosphorylation cascade downstream of the T cell receptor (TCR), ultimately leading to impaired T cell activation and function []. Studies suggest that Lck inhibitors might also have off-target effects on other kinases, although their selectivity for Lck is crucial for their therapeutic potential [].

Lck inhibitors typically function through competitive inhibition, where they bind to the ATP-binding site of the Lck enzyme, preventing its phosphorylation activity. This mechanism can be illustrated by the following general reaction:

Lck+InhibitorLck Inhibitor Complex\text{Lck}+\text{Inhibitor}\rightleftharpoons \text{Lck Inhibitor Complex}

This complex formation effectively reduces the availability of active Lck, thereby impeding downstream signaling pathways associated with T-cell activation.

The biological activity of Lck inhibitors varies significantly among different compounds. For instance, AMG-47a has been shown to inhibit necroptosis by interacting with receptor-interacting protein kinases 1 and 3, demonstrating its multifaceted roles beyond just inhibiting Lck itself . Other compounds exhibit varying degrees of potency, with some achieving inhibition constants below 100 nM, indicating high efficacy in blocking Lck activity .

The synthesis of Lck inhibitors often involves the modification of existing chemical scaffolds or the development of novel compounds through combinatorial chemistry techniques. Common methods include:

  • Cyclization Reactions: Formation of cyclic structures that enhance binding affinity.
  • Substitution Reactions: Altering functional groups on aromatic rings to improve potency and selectivity.
  • Linker Chemistry: Designing linkers that optimize spatial orientation for better interaction with the Lck active site.

For example, modifications on phenoxy moieties have shown significant impacts on inhibitory activity .

Lck inhibitors have several applications in biomedical research and therapeutic development:

  • Autoimmune Diseases: By modulating T-cell activation, these inhibitors can potentially treat conditions like rheumatoid arthritis and multiple sclerosis.
  • Cancer Therapy: Targeting Lck may enhance the efficacy of immunotherapies by regulating T-cell responses against tumors.
  • Research Tools: They serve as valuable tools for studying T-cell signaling pathways and understanding immune responses .

Interaction studies utilizing techniques such as X-ray crystallography and surface plasmon resonance have elucidated how Lck inhibitors bind to their target. For instance, structural analyses have revealed that certain inhibitors maintain critical interactions within the active site, stabilizing their binding through hydrogen bonds and hydrophobic interactions . These studies are essential for optimizing existing compounds and designing new inhibitors.

Several compounds share structural similarities with Lck inhibitors but differ in selectivity and mechanism. Here are some notable examples:

Compound NameTarget KinaseSelectivityInhibition Constant (K_i)
AMG-47aLckModerate< 100 nM
DasatinibSrc FamilyBroad< 1 nM
PP1Lck, FynModerate< 100 nM
AminoquinazolineLckNonselective< 100 nM

Uniqueness of Lck Inhibitors

Lck inhibitors are unique due to their specific targeting of the lymphocyte-specific protein tyrosine kinase, which plays a pivotal role in T-cell signaling. Unlike broader Src family inhibitors like Dasatinib, which affect multiple kinases, Lck inhibitors offer a more focused approach to modulating immune responses without broadly suppressing other cellular pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

530.25425761 g/mol

Monoisotopic Mass

530.25425761 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lck inhibitor
6-(2,6-dimethylphenyl)-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one

Dates

Modify: 2023-08-15
1: Martin MW, Newcomb J, Nunes JJ, Boucher C, Chai L, Epstein LF, Faust T, Flores S, Gallant P, Gore A, Gu Y, Hsieh F, Huang X, Kim JL, Middleton S, Morgenstern K, Oliveira-dos-Santos A, Patel VF, Powers D, Rose P, Tudor Y, Turci SM, Welcher AA, Zack D, Zhao H, Zhu L, Zhu X, Ghiron C, Ermann M, Johnston D, Saluste CG. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity. J Med Chem. 2008 Mar 27;51(6):1637-48. doi: 10.1021/jm701095m. Epub 2008 Feb 16. PubMed PMID: 18278858.

Explore Compound Types